molecular formula C11H15NO4S B7965531 Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate

Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B7965531
M. Wt: 257.31 g/mol
InChI Key: ZVCNPBBZQZOKRR-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C12H17NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the thiophene derivative is reacted with methanol in the presence of an acid catalyst.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent synthetic steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is used to remove the Boc group.

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene thiol derivatives.

    Deprotection: Free amino thiophene derivatives.

Scientific Research Applications

Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc protecting group ensures that the amino group remains inactive during initial stages of synthesis, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-thiophene-2-carboxylate: Lacks the Boc protecting group, making it more reactive.

    Ethyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-[(tert-butoxycarbonyl)amino]furan-2-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic processes. The thiophene ring imparts specific electronic properties, making it valuable in the development of materials for electronic applications.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-5-7(17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNPBBZQZOKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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